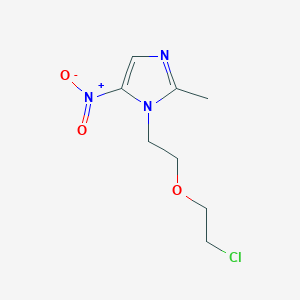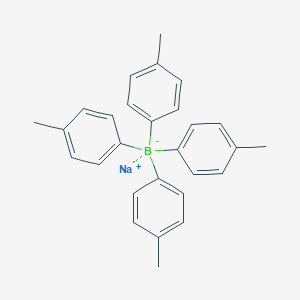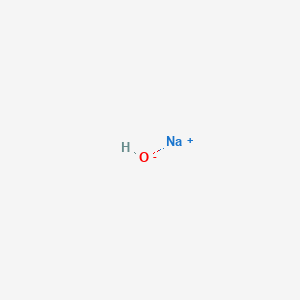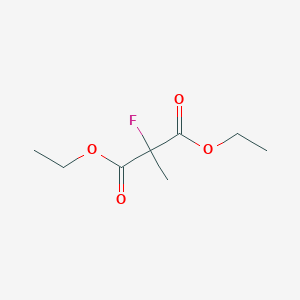
4-Methylbenzenesulfonate
概述
描述
4-Methylbenzenesulfonate is a functional group derived from toluenesulfonic acid. It is commonly used in organic chemistry to make alcohols more reactive towards nucleophilic substitution reactions. This compound acts as a leaving group in these reactions, facilitating the replacement of the hydroxyl group (-OH) with another nucleophile .
准备方法
4-Methylbenzenesulfonates are typically prepared by reacting alcohols with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. Common bases used include triethylamine or pyridine. The reaction is usually performed in an aprotic solvent such as dichloromethane . The general reaction scheme is as follows:
R−OH+TsCl→R−OTs+HCl
where (R-OH) is the alcohol, (TsCl) is tosyl chloride, and (R-OTs) is the tosylate ester.
化学反应分析
4-Methylbenzenesulfonates undergo various types of chemical reactions, primarily nucleophilic substitution reactions. These reactions can be either (S_N1) or (S_N2) mechanisms, depending on the substrate and reaction conditions . Common reagents used in these reactions include nucleophiles such as halides, cyanides, and amines. The major products formed are typically the substituted compounds where the tosylate group is replaced by the nucleophile .
科学研究应用
4-Methylbenzenesulfonates have a wide range of applications in scientific research:
Chemistry: 4-Methylbenzenesulfonates are used as intermediates in the synthesis of various organic compounds.
Industry: 4-Methylbenzenesulfonate-based surfactants are used as corrosion inhibitors in industrial processes.
作用机制
The mechanism by which tosylates exert their effects is primarily through their role as leaving groups in nucleophilic substitution reactions. The tosylate group stabilizes the transition state by delocalizing the negative charge through resonance, making it easier for the nucleophile to attack the substrate . This mechanism is crucial in various synthetic pathways, allowing for the efficient formation of new chemical bonds.
相似化合物的比较
4-Methylbenzenesulfonates are similar to other sulfonate esters such as mesylates and brosylates. These compounds also act as good leaving groups in nucleophilic substitution reactions. tosylates are often preferred due to their stability and ease of preparation . Here is a comparison of similar compounds:
Mesylates: Derived from methanesulfonic acid, used similarly to tosylates but are less stable.
Brosylates: Derived from p-bromobenzenesulfonic acid, used in similar reactions but are less commonly employed.
4-Methylbenzenesulfonates stand out due to their balance of reactivity and stability, making them a versatile tool in organic synthesis.
属性
IUPAC Name |
4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXIMZWYDAKGHI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O3S- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045075 | |
| Record name | Tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16722-51-3 | |
| Record name | p-Toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16722-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Toluene sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016722513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















